molecular formula C22H22N4O2 B2415599 4-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 941983-14-8

4-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2415599
CAS No.: 941983-14-8
M. Wt: 374.444
InChI Key: ARUSDNVRKIOLOL-UHFFFAOYSA-N
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Description

4-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that features a pyridazine ring substituted with a pyrrolidine moiety, a phenyl ring, and a methoxy group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-28-19-9-7-16(8-10-19)22(27)23-18-6-4-5-17(15-18)20-11-12-21(25-24-20)26-13-2-3-14-26/h4-12,15H,2-3,13-14H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUSDNVRKIOLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting with the formation of the pyridazine ring. One common approach is the cyclization of hydrazine derivatives with appropriate diketones or ketoesters. The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by the pyrrolidine moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the pyridazine ring can produce dihydropyridazine compounds.

Scientific Research Applications

Kinase Inhibition

Recent studies have highlighted the compound's role as a kinase inhibitor. Kinases are crucial in various signaling pathways, and their dysregulation is often linked to cancer. The compound has shown promising results in inhibiting specific kinases involved in tumor growth and proliferation:

  • Case Study : A study demonstrated that derivatives of pyridazine compounds can selectively inhibit kinases such as DRAK1, with a reported binding affinity of KD=21nMK_D=21\,nM . The structural modifications in the compound enhance its selectivity against a panel of kinases, making it a candidate for further development as an anticancer agent.

Treatment of Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders. Pyridazine derivatives have been explored for their neuroprotective effects:

  • Case Study : Research indicates that certain pyridazine analogs exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress . This suggests that 4-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide may also possess similar therapeutic effects.

Anticancer Activity

The compound has been evaluated for its anticancer properties through various assays:

  • In Vitro Studies : The compound showed significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 1nM1\,nM to 24.6nM24.6\,nM, depending on the specific cancer type .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation.

Anti-inflammatory Effects

There is emerging evidence that pyridazine derivatives can exhibit anti-inflammatory properties:

  • Case Study : A study on related compounds indicated that they could inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases . This opens avenues for further research into the anti-inflammatory capabilities of this compound.

Data Tables

Application AreaObserved EffectsReference
Kinase InhibitionKD = 21 nM for DRAK1
Anticancer ActivityIC50 values: 1–24.6 nM
Neuroprotective EffectsModulates neurotransmitter systems
Anti-inflammatoryInhibits pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring and pyrrolidine moiety can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs (e.g., Zardaverine, Emorfazone) share the pyridazine core and exhibit various biological activities.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones are structurally related and have been studied for their pharmacological properties.

Uniqueness

4-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyridazine and pyrrolidine rings in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Biological Activity

4-Methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolidine ring, a pyridazine group, and a benzamide moiety, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C19_{19}H22_{22}N4_{4}O2_{2}
  • Molecular Weight : 342.41 g/mol
  • CAS Number : 941983-14-8

The mechanism of action for this compound is believed to involve interactions with various biological targets, potentially affecting cellular signaling pathways and biochemical processes. The presence of the pyrrolidine and pyridazine rings allows for versatile pharmacophore exploration, which may lead to inhibition of specific enzymes or receptors involved in disease processes.

Anticancer Activity

Research has indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective effects, particularly in the context of Alzheimer's disease. A related study highlighted that pyridine derivatives demonstrated inhibitory activities against amyloid-beta aggregation, which is crucial in the pathogenesis of Alzheimer's disease. In vitro assays showed that certain derivatives could inhibit self-mediated Aβ aggregation efficiently, suggesting potential therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveInhibits Aβ aggregation in Alzheimer's models
AntiviralEnhances levels of antiviral proteins

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyridazine ring and benzamide substitution patterns. For example, aromatic protons near the pyrrolidine group show distinct splitting due to restricted rotation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities. Electrospray ionization (ESI) is preferred for polar functional groups .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays). Gradient elution (ACN/H₂O + 0.1% TFA) resolves closely related byproducts .

How can researchers optimize the coupling reaction between the benzamide moiety and the pyridazine-containing intermediate to improve efficiency?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity but may increase side reactions. Mixed solvents (e.g., THF/H₂O) balance solubility and reaction rate .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂) improve coupling efficiency. Ligands like Xantphos reduce metal leaching and improve reproducibility .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of heat-sensitive intermediates. Microwave-assisted synthesis can reduce reaction time by 50% .

What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's biological activity?

Q. Advanced

  • In vitro validation : Use kinase inhibition assays (e.g., ADP-Glo™) to test predicted enzyme targets. Discrepancies may arise from off-target effects or assay conditions (e.g., ATP concentration) .
  • Molecular dynamics (MD) simulations : Refine docking poses by simulating ligand-receptor interactions over 100 ns. Pay attention to pyrrolidine’s conformational flexibility, which may alter binding affinity .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that contribute to observed activity but are absent in computational models .

How does the substitution of pyrrolidine in the pyridazine ring influence the compound's pharmacokinetic properties?

Q. Advanced

  • Lipophilicity : Pyrrolidine’s cyclic amine increases logP compared to morpholine analogs, enhancing blood-brain barrier permeability (critical for neurotargeting) .
  • Metabolic stability : CYP3A4-mediated oxidation of pyrrolidine can shorten half-life. Deuterating the pyrrolidine ring or introducing electron-withdrawing groups (e.g., CF₃) reduces metabolic degradation .
  • Solubility : Salt formation (e.g., HCl salt) improves aqueous solubility for in vivo studies. Co-solvents like PEG-400 are recommended for dosing .

What experimental approaches are used to investigate the compound’s mechanism of action in neuronal pathways?

Q. Advanced

  • Receptor binding assays : Radioligand displacement studies (e.g., ³H-labeled ligands for serotonin or dopamine receptors) quantify affinity (Ki). Competitive binding curves identify partial vs. full agonism .
  • Calcium imaging : Primary neuronal cultures treated with the compound are monitored for Ca²⁺ flux changes using Fluo-4 AM dye, linking activity to ion channel modulation .
  • Knockout models : CRISPR-edited cell lines lacking suspected targets (e.g., NMDA receptors) clarify specificity. Rescue experiments with cDNA restore activity if the target is validated .

How do structural modifications to the benzamide group impact the compound’s bioactivity?

Q. Advanced

  • Methoxy positioning : Para-methoxy (as in the parent compound) maximizes hydrogen bonding with target proteins. Ortho-substitution sterically hinders binding, reducing potency by 10-fold .
  • Electron-withdrawing groups : Introducing nitro or cyano groups at the benzamide’s meta-position increases electrophilicity, enhancing covalent binding to cysteine residues in enzymes .
  • Biphenyl analogs : Replacing benzamide with biphenylamide extends π-π stacking interactions, improving affinity for hydrophobic binding pockets (IC50 reduction from 100 nM to 15 nM) .

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